molecular formula C11H9N5O2 B5742122 1-(5-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzimidazole

1-(5-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzimidazole

Cat. No. B5742122
M. Wt: 243.22 g/mol
InChI Key: DXASHZWNXUQFFF-UHFFFAOYSA-N
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Description

1-(5-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzimidazole is a compound that belongs to the chemical class of benzimidazoles and pyrazoles. These compounds are known for their diverse chemical and physical properties, making them subjects of interest in the field of organic chemistry and materials science.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including structures similar to 1-(5-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzimidazole, involves cyclocondensation reactions, starting from relevant phenacyl precursors and benzoylhydrazines. The detailed synthetic pathways lead to the formation of benzimidazole cores with various substituents influencing their chemical behavior and properties (Dzvinchuk, Lozinskii, 2009).

Molecular Structure Analysis

The molecular structure of compounds related to 1-(5-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzimidazole has been studied using X-ray diffraction techniques. This analysis reveals hydrogen-bonded chain structures and sheets in the crystal lattice, contributing to their stability and molecular interactions (Portilla et al., 2007).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclization and tautomerization, influenced by their structural components. The presence of nitro and methyl groups on the pyrazole ring adds to the complexity of their chemical behavior, enabling a range of reactions and properties to be exhibited (Dzvinchuk, Lozinskii, 2011).

properties

IUPAC Name

1-(5-methyl-4-nitro-1H-pyrazol-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c1-7-10(16(17)18)11(14-13-7)15-6-12-8-4-2-3-5-9(8)15/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXASHZWNXUQFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N2C=NC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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